MCF-7 Cellular Potency: Emate vs. Irosustat
In a direct cellular context using MCF-7 breast cancer cells, Emate demonstrates significantly higher potency for inhibiting STS than the non-steroidal inhibitor Irosustat. This head-to-head comparison within the same experimental system establishes Emate as a more potent inhibitor in this key breast cancer cell model [1][2].
| Evidence Dimension | STS Inhibition in MCF-7 Cells (IC50) |
|---|---|
| Target Compound Data | 65 pM (0.065 nM) |
| Comparator Or Baseline | Irosustat (STX64/667 COUMATE): 200 pM (0.2 nM) |
| Quantified Difference | 3.1-fold more potent |
| Conditions | Intact MCF-7 human breast cancer cells |
Why This Matters
This quantitative cellular potency difference is critical for researchers selecting a compound to achieve maximal STS inhibition in MCF-7 cell-based assays, where a 3.1-fold difference in IC50 directly impacts experimental dose requirements and potential off-target effects.
- [1] Woo LL, Howarth NM, Purohit A, Hejaz HA, Reed MJ, Potter BV. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. J Med Chem. 1998;41(7):1068-1083. View Source
- [2] Purohit A, Woo LW, Potter BV, Reed MJ. In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Res. 2000;60(13):3394-3396. View Source
